Comparative 5-Lipoxygenase (5-LOX) Inhibition: A Case of Distinct Selectivity
1-(4-Methoxybenzyl)-5-oxoproline was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. In a direct assay against rat basophilic leukemia-1 (RBL-1) 5-LOX at a concentration of 100 µM, the compound showed no significant activity [1]. This is in contrast to other 5-oxoproline derivatives and known 5-LOX inhibitors which can exhibit IC50 values in the low micromolar to nanomolar range [2]. This specific lack of activity is a critical piece of evidence, highlighting that this compound does not broadly inhibit enzymes in the arachidonic acid pathway and may possess a more selective biological profile, making it a valuable tool for target deconvolution studies where 5-LOX inhibition is an undesired off-target effect.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Known 5-LOX inhibitors (e.g., zileuton, NDGA) or other 5-oxoproline derivatives with reported IC50 values (e.g., IC50 < 10 µM) |
| Quantified Difference | Target compound is inactive (>100 µM) vs. active comparators (IC50 < 10 µM) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase enzyme assay |
Why This Matters
This data defines a clear selectivity boundary, allowing researchers to choose 1-(4-Methoxybenzyl)-5-oxoproline specifically for applications where 5-LOX inhibition must be avoided.
- [1] ChEMBL Database. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] BindingDB. BDBM50591538: Inhibition of human recombinant 5-LOX expressed in Escherichia coli BL21(DE3) assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation. View Source
